1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane
Overview
Description
Synthesis Analysis
The compound has been synthesized through methods that highlight its ability to undergo regioselective reactions. A high-yielding synthesis approach involves the parent macrocycle reacting with iodoacetamide, showcasing its utility in generating polyazamacrocyclic complexing agents with specific functionalities (Lázár, 1999).
Molecular Structure Analysis
X-ray crystallography studies provide insights into the molecular structure of 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane. The compound exhibits a mesodentate conformation with distinct isomeric forms, contributing to our understanding of its stereochemistry and conformational preferences (Willey, Lakin, Alcock, & Samuel, 1994).
Chemical Reactions and Properties
Chemical studies on this compound have elucidated its ability to undergo complexation reactions, especially with metal ions like Ni2+ and Cu2+, leading to structures with unique coordination geometries. These interactions significantly influence the electronic and structural properties of the resulting complexes, demonstrating the ligand's versatility in forming stable metal complexes (Buxtorf & Kaden, 1974).
Physical Properties Analysis
The physical properties of 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane, such as solubility and crystallinity, are crucial for its application in synthesis and material science. Its solubility controlled regioselective synthesis exemplifies how physical properties can direct the synthesis of complexing agents for specific applications (Lázár, 1999).
Chemical Properties Analysis
The chemical properties, particularly its reactivity towards metal ions and the resultant coordination chemistry, underline the compound's utility in creating sophisticated molecular architectures. These properties are essential for exploring the ligand's potential in catalysis and the development of metal-organic frameworks (Buxtorf & Kaden, 1974).
Scientific Research Applications
1. Coordination Chemistry and Crystal Structures
- Boag et al. (2000) studied the hydrolysis product derived from 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane, focusing on its molecular chain generation in crystal structures (Boag et al., 2000).
- Narayanan et al. (2001) determined the crystal structure of 1,4,8,11-tetrakis(2-pyridylmethyl)-1,4,8,11-tetraazacyclotetradecane, highlighting its significance in the study of ligand properties (Narayanan et al., 2001).
2. Complex Formation and Catalysis
- Wen-jie Lu et al. (2004) explored how di-protonated 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane tetra-N-oxide stabilizes lanthanide(III) complexes, demonstrating its role in the assembly of unusual lanthanide complexes (Wen-jie Lu et al., 2004).
- M. J. Medeiros et al. (2011) showed that [Ni(tmc)]+ catalyzes the intramolecular cyclisation of bromoalkoxylated derivatives, underscoring its potential in green chemistry applications (M. J. Medeiros et al., 2011).
3. Radiochemistry and Diagnostic Applications
- Boswell et al. (2008) developed a cross-bridged cyclam derivative for peptide conjugation and 64Cu radiolabeling, highlighting its importance in radiopharmaceutical applications (Boswell et al., 2008).
4. Electronic and Magnetic Properties
- Tyler et al. (2015) synthesized and characterized Ni(II)(TMC) acetylide compounds, contributing to the understanding of their magnetic and electronic properties (Tyler et al., 2015).
5. Sensing and Molecular Recognition
- Y. Shihadeh et al. (2000) discussed the use of a Cu2+-cyclam complex functionalized with fluorescent subunits as a selective chemosensor for sulfate in aqueous environments (Y. Shihadeh et al., 2000).
Safety And Hazards
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane is relatively stable under normal use conditions, but it may undergo dangerous reactions under high temperature, high pressure, or when in contact with strong oxidizers . Most organic solvents have potential health hazards, so appropriate personal protective equipment, including laboratory glasses, gloves, and respiratory protection equipment, should be worn when handling this chemical .
properties
IUPAC Name |
1,4,8,11-tetramethyl-1,4,8,11-tetrazacyclotetradecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N4/c1-15-7-5-8-17(3)13-14-18(4)10-6-9-16(2)12-11-15/h5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFJEOWVAGSJNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CCN(CCCN(CC1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194126 | |
Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane | |
CAS RN |
41203-22-9 | |
Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041203229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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